2-甲基喹啉-3-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

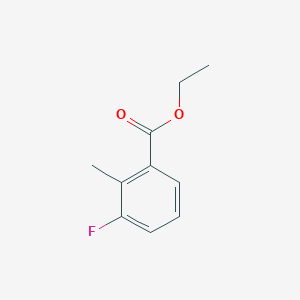

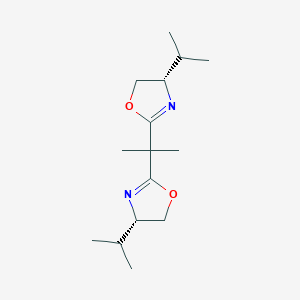

2-Methylquinoline-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 103907-11-5 . It has a molecular weight of 223.66 . The IUPAC name for this compound is 2-methyl-3-quinolinecarboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Methylquinoline-3-carboxylic acid hydrochloride is 1S/C11H9NO2.ClH/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H,13,14);1H .Physical And Chemical Properties Analysis

2-Methylquinoline-3-carboxylic acid hydrochloride is a powder with a melting point of 182-185°C . The storage temperature is room temperature .作用机制

Target of Action

Quinoline derivatives, in general, have been found to interact with a variety of biological targets due to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to undergo both electrophilic and nucleophilic substitution reactions . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to various biological effects .

Biochemical Pathways

Quinoline derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

实验室实验的优点和局限性

One of the main advantages of using 2-Methylquinoline-3-carboxylic acid hydrochloride in lab experiments is its high sensitivity and specificity for metal ions. The compound can detect and quantify metal ions in biological samples with high accuracy and precision.

One of the limitations of using 2-Methylquinoline-3-carboxylic acid hydrochloride in lab experiments is its potential toxicity. The compound has not been extensively studied for its toxic effects, and caution should be exercised when handling and using the compound.

未来方向

There are several future directions for research on 2-Methylquinoline-3-carboxylic acid hydrochloride. One area of research is the development of new fluorescent probes based on the compound. Researchers are exploring ways to modify the structure of the compound to improve its sensitivity and selectivity for metal ions.

Another area of research is the use of 2-Methylquinoline-3-carboxylic acid hydrochloride in the development of new analytical methods for the detection and quantification of amino acids and peptides. Researchers are investigating ways to optimize the reaction conditions and improve the accuracy and precision of the method.

Conclusion:

2-Methylquinoline-3-carboxylic acid hydrochloride is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. The compound has several applications in scientific research, including its use as a fluorescent probe, an analytical reagent, and a starting material for the synthesis of biologically active molecules. While the compound has no known biochemical or physiological effects, it has high sensitivity and specificity for metal ions, making it an excellent tool for the detection and quantification of these ions in biological samples. There are several future directions for research on 2-Methylquinoline-3-carboxylic acid hydrochloride, including the development of new fluorescent probes and analytical methods.

合成方法

The synthesis of 2-Methylquinoline-3-carboxylic acid hydrochloride involves the reaction of 2-methylquinoline with chloroacetic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, which results in the formation of the hydrochloride salt of the compound. The synthesis process is simple and efficient, and the yield of the product is high.

科学研究应用

药物发现与药物化学

2-甲基喹啉-3-羧酸盐酸盐由于其结构与许多具有药理活性的化合物相似,因此在药物发现中起着至关重要的支架作用 . 该化合物能够进行各种化学反应,使其成为合成各种潜在治疗剂的多功能中间体。 在药物化学中,它被用来开发针对癌症、传染病和炎症等疾病的新化合物 .

合成有机化学

在合成有机化学中,该化合物用于构建复杂的分子结构。 它在杂环化合物的合成中特别有价值,杂环化合物是许多天然产物和合成药物的核心结构 . 该化合物的反应性允许进行官能化,从而产生用于进一步测试和开发的各种分子库 .

药理学

2-甲基喹啉-3-羧酸盐酸盐因其药理特性而被研究。 它是合成具有抗癌、抗病毒和抗菌等各种生物活性的分子的关键起始原料 . 它的衍生物在高通量筛选试验中被筛选,以确定有希望的药物开发候选者。

工业化学

该化合物在工业化学中用作染料、农用化学品和其他工业材料合成的中间体 . 它的化学性质使其可以被整合到更大的分子框架中,有助于开发具有所需性能的新材料。

绿色化学

在绿色化学的背景下,2-甲基喹啉-3-羧酸盐酸盐用于旨在最大限度地减少浪费并避免使用有害溶剂的反应 . 研究人员专注于开发可在温和条件下进行转化的催化方法,减少化学合成对环境的影响。

生物和制药研究

除了作为合成中间体的作用外,该化合物也是生物和制药研究的主题。 它被用来了解小分子与生物靶标之间的相互作用,这对新药的设计至关重要 . 研究通常包括研究其衍生物对各种酶和受体的结合亲和力和选择性。

属性

IUPAC Name |

2-methylquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHGVIQHHDYDHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103907-11-5 |

Source

|

| Record name | 3-Quinolinecarboxylic acid, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103907-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methylquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)